The Role of Dicyclohexylamine (DCHA) Salt in Z-L-Tyrosine: A Technical Guide
The Role of Dicyclohexylamine (DCHA) Salt in Z-L-Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of peptide synthesis and the development of complex pharmaceutical molecules, the strategic use of protecting groups is paramount to ensure high yields and purity of the final product. N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine), a crucial building block, is frequently utilized as its dicyclohexylammonium (DCHA) salt. This technical guide provides an in-depth analysis of the multifaceted role of the DCHA salt in the application of Z-L-Tyrosine. It will detail the advantages conferred by salt formation, present key physicochemical data, provide comprehensive experimental protocols for the formation and cleavage of the salt, and illustrate the associated chemical workflows.
Introduction: The Significance of Carboxyl Group Protection
L-Tyrosine, an aromatic amino acid, is a fundamental component of many biologically active peptides and proteins. Its chemical structure contains three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. During the stepwise process of peptide synthesis, it is imperative that these reactive sites are selectively protected to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.
The benzyloxycarbonyl (Z or Cbz) group is a commonly employed protecting group for the α-amino functionality. However, the free carboxylic acid of Z-L-Tyrosine can still present challenges, including low solubility in organic solvents and potential for side reactions. The formation of a dicyclohexylammonium (DCHA) salt with the carboxylic acid moiety is a widely adopted strategy to mitigate these issues.
The Core Function of the DCHA Salt
The primary role of the DCHA salt in Z-L-Tyrosine is to act as a temporary, ionically-bound protecting group for the carboxylic acid. This salt formation imparts several significant advantages that streamline the handling and application of this critical reagent in multi-step organic synthesis.
Key Advantages of DCHA Salt Formation:
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Enhanced Stability and Handling: N-protected amino acids, particularly in their free acid form, can sometimes be oils or amorphous solids that are difficult to handle and purify. The formation of the DCHA salt often induces crystallization, resulting in a stable, free-flowing crystalline solid. This crystalline nature simplifies purification through recrystallization, improves storage stability, and allows for more accurate weighing and dispensing.
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Improved Solubility Profile: While seemingly counterintuitive, the formation of an organic-soluble salt can modulate the solubility of the protected amino acid in a favorable manner for specific applications.
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Facilitated Purification: The crystalline nature of the DCHA salt allows for straightforward purification by simple filtration and washing, effectively removing impurities that may be present in the initial N-protected amino acid preparation.
Physicochemical Data: Z-L-Tyrosine vs. Z-L-Tyrosine DCHA Salt
The following table summarizes the key physicochemical properties of Z-L-Tyrosine and its corresponding DCHA salt, highlighting the impact of salt formation.
| Property | Z-L-Tyrosine (Free Acid) | Z-L-Tyrosine DCHA Salt | Rationale for Difference |
| CAS Number | 1164-16-5 | 7278-35-5 | Different chemical entities. |
| Molecular Formula | C₁₇H₁₇NO₅ | C₂₉H₄₀N₂O₅ | Addition of dicyclohexylamine (C₁₂H₂₃N). |
| Molecular Weight | 315.33 g/mol | 496.64 g/mol | Increased mass due to the counter-ion. |
| Melting Point | 55-60 °C[1][2][3] or 95 °C[4] | ~95.55 °C (This value is from a product catalog and should be considered typical) | Salt formation leads to a more ordered crystalline lattice, generally increasing the melting point. |
| Solubility | Sparingly soluble in acetic acid, methanol, and DMSO.[5] Water solubility is 1.53 g/L at 25 °C.[5] | Soluble in methanol. | The ionic nature of the salt can alter its interaction with different solvents. |
| Physical Form | White to pale cream powder.[1] | Crystalline solid. | The bulky, symmetrical dicyclohexylammonium ion promotes the formation of a stable crystal lattice. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of Z-L-Tyrosine DCHA salt and its subsequent conversion back to the free acid, a necessary step before its activation and coupling in peptide synthesis.
Preparation of Z-L-Tyrosine DCHA Salt
This protocol describes the formation of the dicyclohexylammonium salt from N-benzyloxycarbonyl-L-tyrosine.
Materials:
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N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine)
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Dicyclohexylamine (DCHA)
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Methanol
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Diethyl ether
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Stir plate and magnetic stir bar
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Beaker or Erlenmeyer flask
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Büchner funnel and filter paper
Procedure:
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Dissolve the Z-L-Tyrosine in a minimal amount of warm methanol.
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In a separate container, dissolve an equimolar amount of dicyclohexylamine in a small amount of methanol.
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Slowly add the dicyclohexylamine solution to the stirring Z-L-Tyrosine solution at room temperature.
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A white precipitate of the Z-L-Tyrosine DCHA salt should begin to form.
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Continue stirring the mixture for 1-2 hours at room temperature to ensure complete salt formation.
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To further encourage precipitation, the flask can be cooled in an ice bath.
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Add diethyl ether to the mixture to decrease the solubility of the salt and induce further precipitation.
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Collect the crystalline product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
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Dry the purified Z-L-Tyrosine DCHA salt under vacuum.
Conversion of Z-L-Tyrosine DCHA Salt to the Free Acid
Prior to use in a peptide coupling reaction, the DCHA salt must be cleaved to regenerate the free carboxylic acid.
Materials:
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Z-L-Tyrosine DCHA salt
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Ethyl acetate
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10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid
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Water
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Separatory funnel
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Rotary evaporator
Procedure:
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Suspend the Z-L-Tyrosine DCHA salt in ethyl acetate (approximately 5-10 volumes relative to the salt).
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Transfer the suspension to a separatory funnel.
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Add an equal volume of a 10% aqueous potassium bisulfate or phosphoric acid solution.
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Shake the separatory funnel vigorously. The solid DCHA salt should dissolve as the free acid is liberated into the organic phase and the dicyclohexylammonium bisulfate/phosphate salt dissolves in the aqueous phase.
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Allow the layers to separate and drain the lower aqueous layer.
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Wash the organic layer two more times with the aqueous acidic solution.
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Wash the organic layer with water until the pH of the aqueous wash is neutral.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent.
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Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid, which may be a solid or an oil.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving the Z-L-Tyrosine DCHA salt.
Caption: Workflow for the preparation and purification of Z-L-Tyrosine DCHA salt.
Caption: Process flow from DCHA salt cleavage to peptide bond formation.
Conclusion
The use of the dicyclohexylammonium salt of Z-L-Tyrosine is a practical and effective strategy in synthetic chemistry, particularly in the demanding field of peptide synthesis. The formation of the DCHA salt serves to protect the carboxylic acid functionality, enhance the stability of the compound, and facilitate its purification and handling by inducing crystallization. The straightforward protocols for both the formation and cleavage of this salt make it a valuable tool for researchers and drug development professionals. A thorough understanding of the role and properties of the Z-L-Tyrosine DCHA salt enables its efficient and reliable application in the synthesis of complex, high-value molecules.
References
- 1. N-benciloxicarbonil-L-tirosina, 99 %, puede contener hasta ≈ 10 % de agua, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 2. A10966.14 [thermofisher.cn]
- 3. mpbio.com [mpbio.com]
- 4. N-Benzyloxycarbonyl-L-tyrosine 1164-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. N-Benzyloxycarbonyl-L-tyrosine , 98% , 1164-16-5 - CookeChem [cookechem.com]
